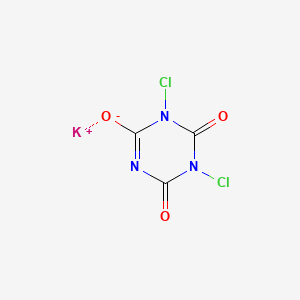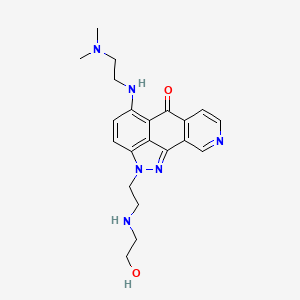
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Troclosene potassium, also known as potassium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a white, crystalline solid with a chlorine-like odor and is highly soluble in water. The compound is known for its ability to release chlorine, making it effective in killing bacteria, viruses, and other pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Troclosene potassium is synthesized through the chlorination of cyanuric acidThis intermediate is then neutralized with potassium hydroxide to produce troclosene potassium .
Industrial Production Methods
In industrial settings, the production of troclosene potassium involves large-scale chlorination processes. The reaction is typically carried out in a controlled environment to ensure the efficient conversion of cyanuric acid to dichloroisocyanuric acid, followed by neutralization with potassium hydroxide. The final product is then purified and crystallized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Troclosene potassium undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine gas when it reacts with water.
Substitution: It can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The reaction with water or dilute acids releases chlorine gas.
Substitution: Reactions with nucleophiles such as ammonia or amines can lead to the formation of substituted products.
Major Products Formed
Oxidation: Chlorine gas and hypochlorous acid.
Substitution: Various substituted isocyanurates depending on the nucleophile used.
Scientific Research Applications
Troclosene potassium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.
Mechanism of Action
Troclosene potassium exerts its effects through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which is highly effective in killing bacteria, viruses, and other pathogens. The compound disrupts cellular processes and damages the cell walls of microorganisms, leading to their inactivation and death .
Comparison with Similar Compounds
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure and function, but uses sodium instead of potassium.
Calcium dichloroisocyanurate: Another variant that uses calcium as the cation.
Lithium dichloroisocyanurate: Uses lithium as the cation.
Uniqueness
Troclosene potassium is unique due to its high solubility in water and its ability to release chlorine at a relatively constant rate. This makes it particularly effective in applications where sustained disinfection is required, such as in water treatment and swimming pool maintenance .
Properties
CAS No. |
2244-21-5 |
|---|---|
Molecular Formula |
C3Cl2KN3O3 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
potassium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3HCl2N3O3.K/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10);/q;+1/p-1 |
InChI Key |
IFIDXBCRSWOUSB-UHFFFAOYSA-M |
SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].[K+] |
Isomeric SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].[K+] |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.[K+] |
Appearance |
Solid powder |
Color/Form |
WHITE, CRYSTALLINE POWDER OR GRANULES |
density |
0.96 at 68 °F (USCG, 1999) - Less dense than water; will float 0.96 at 20 °C (solid) LOOSE BULK DENSITY (APPROX) POWDER 37 LB/CU FT; GRANULAR 64 LB/CU FT; ACTIVE INGREDIENT APPROX 59% AVAILABLE CHLORINE; DECOMPOSES AT 240 °C; SLIGHTLY HYGROSCOPIC |
melting_point |
482 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
2244-21-5 |
physical_description |
Potassium dichloro-s-triazinetrione, dry is a white solid with an odor of chlorine. Mixes with water. (USCG, 1999) White solid; Slightly hygroscopic; [Hawley] White crystalline solid; [MSDSonline] |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
2782-57-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Actichlor chlorcyanurate chlordesine chlordezine dichloroisocyanuric acid Dikon Dikonit Neoaquasept potassium dichloro-s-triazinetrione Presept sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione sodium dichloroisocyanurate troclosene troclosene, potassium salt troclosene, sodium salt troclosene, sodium salt, dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)










